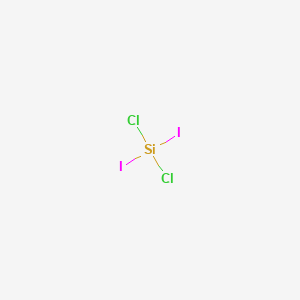
Rhenium--scandium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhenium–scandium (2/1) is a compound formed by the combination of rhenium and scandium in a 2:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of rhenium–scandium (2/1) can be achieved through various synthetic routes. One common method involves the sol-gel process, where rhenium and scandium powders are dissolved in a special solvent under ultra-agitation. This process ensures the uniform distribution of the constituents throughout the powder . Another approach involves the chemical route, where rhenium and scandium oxide doped tungsten nanoparticles are synthesized using the sol-gel method .
Industrial Production Methods: Industrial production of rhenium–scandium (2/1) typically involves the use of high-temperature reactions and specialized equipment to ensure the purity and uniformity of the final product. The sol-gel method is often employed on an industrial scale due to its ability to produce high-quality nanoparticles with controlled properties .
Chemical Reactions Analysis
Types of Reactions: Rhenium–scandium (2/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of rhenium and scandium, which allow for the formation of stable compounds with diverse chemical characteristics.
Common Reagents and Conditions: Common reagents used in the reactions involving rhenium–scandium (2/1) include hydrogen peroxide, which is used in the sol-gel process to dissolve rhenium and scandium powders . Other reagents may include various solvents and catalysts that facilitate the desired chemical transformations.
Major Products: The major products formed from the reactions involving rhenium–scandium (2/1) depend on the specific reaction conditions and reagents used. For example, the sol-gel process results in the formation of spherical-shaped nanoparticles with uniform grain size and phase purity .
Scientific Research Applications
Rhenium–scandium (2/1) has a wide range of scientific research applications. In materials science, it is used to improve the mechanical properties of tungsten nanoparticles, making them suitable for use in high-performance cathodes . In chemistry, rhenium–scandium (2/1) is studied for its catalytic properties, which can be utilized in various chemical reactions . Additionally, the compound’s unique properties make it a valuable material for research in fields such as electronics and nanotechnology.
Mechanism of Action
The mechanism by which rhenium–scandium (2/1) exerts its effects is primarily related to its ability to enhance the properties of other materials. For example, the addition of rhenium to scandium-doped tungsten nanoparticles improves their mechanical properties and reduces shrinkage during sintering . This enhancement is attributed to the uniform distribution of rhenium and scandium within the nanoparticles, which leads to improved structural integrity and performance.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to rhenium–scandium (2/1) include other rhenium-based alloys and compounds, such as rhenium–tungsten and rhenium–molybdenum alloys . These compounds share some properties with rhenium–scandium (2/1) but differ in their specific applications and performance characteristics.
Uniqueness: Rhenium–scandium (2/1) is unique due to its specific combination of rhenium and scandium, which imparts distinct properties not found in other rhenium-based compounds. The uniform distribution of rhenium and scandium within the nanoparticles results in improved mechanical properties and reduced shrinkage, making it a valuable material for high-performance applications .
Properties
CAS No. |
12038-68-5 |
|---|---|
Molecular Formula |
Re2Sc |
Molecular Weight |
417.37 g/mol |
IUPAC Name |
rhenium;scandium |
InChI |
InChI=1S/2Re.Sc |
InChI Key |
JUYWFPZKHYFFHX-UHFFFAOYSA-N |
Canonical SMILES |
[Sc].[Re].[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)


![Ethyl 1-{[4-(butylcarbamoyl)phenyl]methyl}-4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14721473.png)
![2-[(Diethylalumanyl)methyl]pyridine](/img/structure/B14721477.png)
![1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea](/img/structure/B14721491.png)
![N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide](/img/structure/B14721503.png)


![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)
![N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide](/img/structure/B14721522.png)
